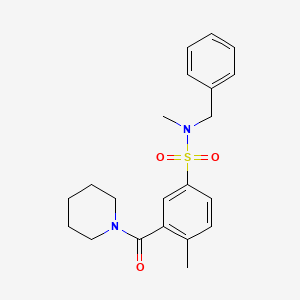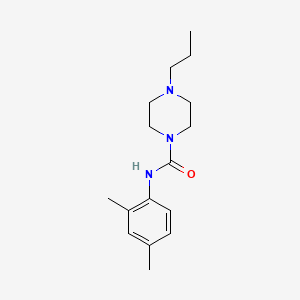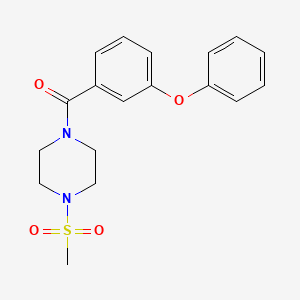![molecular formula C16H19NO5 B5335395 3-{[(2-ethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5335395.png)
3-{[(2-ethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2-ethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, also known as OA-02, is a bicyclic compound that has been extensively studied for its potential therapeutic applications. This compound is synthesized through a unique method that involves the use of a chiral auxiliary, and has been shown to have promising effects in various scientific research applications.
Wirkmechanismus
The exact mechanism of action of 3-{[(2-ethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood, but it is believed to act through the modulation of various signaling pathways in the brain. It has been shown to increase the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in the brain. This increase in ROS production may lead to the activation of various neuroprotective pathways, ultimately resulting in the neuroprotective effects observed with this compound.
Biochemical and Physiological Effects:
In addition to its neuroprotective and anti-inflammatory effects, this compound has also been shown to have other biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine and serotonin. Additionally, this compound has been shown to increase the activity of various antioxidant enzymes, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{[(2-ethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid in lab experiments is its unique structure, which allows for the creation of a single enantiomer. This can be particularly useful in studies where the effects of different enantiomers need to be compared. However, a limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability for certain studies.
Zukünftige Richtungen
There are many potential future directions for the study of 3-{[(2-ethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid. One area of interest is the potential use of this compound in the treatment of various neurological disorders, particularly Parkinson's disease and Alzheimer's disease. Additionally, further studies could be conducted to better understand the exact mechanism of action of this compound, and to identify other potential therapeutic applications for this compound.
Synthesemethoden
The synthesis of 3-{[(2-ethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves the use of a chiral auxiliary, which allows for the creation of a single enantiomer of the compound. The chiral auxiliary used in this synthesis is (1R,2S)-1-phenyl-2-(p-tolylsulfinyl)ethanol, which is converted to its corresponding chloride and then reacted with 7-oxanorbornene-2-carboxylic acid to form the bicyclic compound.
Wissenschaftliche Forschungsanwendungen
3-{[(2-ethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, and may be useful in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-[(2-ethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-2-21-10-6-4-3-5-9(10)17-15(18)13-11-7-8-12(22-11)14(13)16(19)20/h3-6,11-14H,2,7-8H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDRXPMABAOOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2C3CCC(C2C(=O)O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198954 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5335314.png)

![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5335338.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B5335340.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5335342.png)
![N-(2-{4-[(2-tert-butylpyrimidin-5-yl)methyl]morpholin-2-yl}ethyl)acetamide](/img/structure/B5335356.png)
![3-(benzylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5335360.png)
![5,7-dimethyl-2-phenoxy-1,3-diaza-2-phosphatricyclo[3.3.1.1~3,7~]decan-6-one 2-oxide](/img/structure/B5335367.png)

![2-ethyl-1-isopropyl-4-[4-(2-pyridinylmethoxy)benzyl]piperazine](/img/structure/B5335381.png)
![allyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5335389.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-N'-phenylurea](/img/structure/B5335398.png)
![7-{[(3,5-dimethylbenzyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5335399.png)
